molecular formula C29H26ClN5O4S B13873666 tert-butyl N-[4-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]phenyl]carbamate

tert-butyl N-[4-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]phenyl]carbamate

Cat. No.: B13873666
M. Wt: 576.1 g/mol
InChI Key: YEOFUTYXWKGCAI-UHFFFAOYSA-N
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Description

tert-butyl N-[4-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]phenyl]carbamate: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate molecular structure, which includes an indole ring, a benzenesulfonyl group, and a chloropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]phenyl]carbamate typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzenesulfonyl Group: The indole derivative is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to introduce the benzenesulfonyl group.

    Synthesis of the Chloropyrimidine Moiety: The chloropyrimidine ring is synthesized separately through a series of reactions involving the condensation of appropriate precursors, followed by chlorination.

    Coupling Reactions: The indole derivative and the chloropyrimidine moiety are coupled together using a palladium-catalyzed cross-coupling reaction.

    Formation of the Carbamate Group: Finally, the tert-butyl carbamate group is introduced through the reaction of the amine group with tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[4-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyrimidine moiety, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[4-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]phenyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to investigate protein-ligand interactions and enzyme mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]phenyl]carbamate involves its interaction with specific molecular targets. The benzenesulfonyl group and the indole ring play crucial roles in binding to target proteins, while the chloropyrimidine moiety may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[4-(aminomethyl)phenyl]carbamate
  • tert-butyl N-(4,4-diethoxybutyl)carbamate
  • tert-butyl (4-ethynylphenyl)carbamate

Uniqueness

tert-butyl N-[4-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]phenyl]carbamate stands out due to its unique combination of structural features, including the indole ring, benzenesulfonyl group, and chloropyrimidine moiety

Properties

Molecular Formula

C29H26ClN5O4S

Molecular Weight

576.1 g/mol

IUPAC Name

tert-butyl N-[4-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]phenyl]carbamate

InChI

InChI=1S/C29H26ClN5O4S/c1-29(2,3)39-28(36)33-20-15-13-19(14-16-20)32-27-31-17-24(30)26(34-27)23-18-35(25-12-8-7-11-22(23)25)40(37,38)21-9-5-4-6-10-21/h4-18H,1-3H3,(H,33,36)(H,31,32,34)

InChI Key

YEOFUTYXWKGCAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC2=NC=C(C(=N2)C3=CN(C4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5)Cl

Origin of Product

United States

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